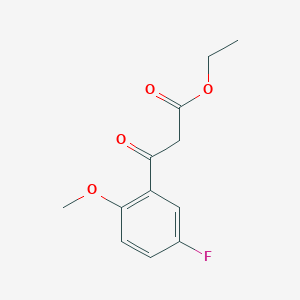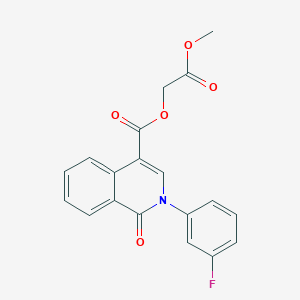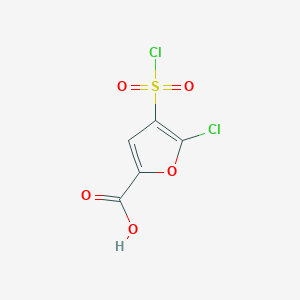![molecular formula C18H22N2O3S B2395306 N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide CAS No. 881937-70-8](/img/structure/B2395306.png)
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely an organic compound consisting of multiple functional groups, including an amide and a sulfonamide group. The presence of these groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various functional groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The amide and sulfonamide groups, in particular, are reactive and could undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity .Aplicaciones Científicas De Investigación
Antiviral Properties
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide has shown promise in antiviral research, particularly against cytomegalovirus (CMV). A study highlighted its role as a novel selective nonnucleoside inhibitor of CMV replication. This compound, along with structural analogs, does not inhibit viral DNA synthesis, transcription, and translation but interferes with viral DNA maturation and packaging, indicating its unique mechanism of action against CMV. The study's findings contribute to understanding the molecular interactions and resistance mechanisms, suggesting potential therapeutic applications for CMV infections (Buerger et al., 2001).
Antimicrobial Activity
Research on derivatives of N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide has shown significant antimicrobial activity. A study involving the synthesis of novel sulfonamide derivatives demonstrated potent antibacterial and antifungal effects, surpassing reference drugs in efficacy against various Gram-positive, Gram-negative bacteria, and fungi. This indicates the potential for developing new antimicrobial agents based on this compound for treating infections (Ghorab et al., 2017).
Development of Fluorescent Probes
The chemical structure of N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide is conducive to modifications for creating fluorescent molecular probes. A study on the synthesis of fluorescent solvatochromic dyes, which included derivatives with similar structural motifs, demonstrated the utility of such compounds in developing ultrasensitive fluorescent probes. These can be applied in biological research to study various events and processes, showcasing the versatility of this chemical scaffold in creating tools for scientific investigation (Diwu et al., 1997).
Cardiac Myosin Activation
Investigations into sulfonamidophenylethylamide analogs, closely related to N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide, have identified potential cardiac myosin activators. These compounds, through in vitro and in vivo studies, showed promising effects on improving cardiac function, highlighting their potential in treating systolic heart failure. The selective activation of cardiac myosin suggests these derivatives could offer a novel therapeutic strategy for heart failure management (Manickam et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-9-16(10-8-13)24(22,23)19-12-11-17(21)20-18-14(2)5-4-6-15(18)3/h4-10,19H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVAVUQBEUMKBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)
![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)
![1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2395228.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)
![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)
![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)
![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)



![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)